2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 688336-24-5
VCID: VC5657723
InChI: InChI=1S/C20H18F3N3O2S/c1-2-28-15-9-7-14(8-10-15)26-12-11-24-19(26)29-13-18(27)25-17-6-4-3-5-16(17)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27)
SMILES: CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
Molecular Formula: C20H18F3N3O2S
Molecular Weight: 421.44

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 688336-24-5

Cat. No.: VC5657723

Molecular Formula: C20H18F3N3O2S

Molecular Weight: 421.44

* For research use only. Not for human or veterinary use.

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide - 688336-24-5

Specification

CAS No. 688336-24-5
Molecular Formula C20H18F3N3O2S
Molecular Weight 421.44
IUPAC Name 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H18F3N3O2S/c1-2-28-15-9-7-14(8-10-15)26-12-11-24-19(26)29-13-18(27)25-17-6-4-3-5-16(17)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27)
Standard InChI Key AOQNUFJZRIZYJK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide, delineates its three primary components:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at the 1-position by a 4-ethoxyphenyl group.

  • Sulfanyl-acetamide linker: A thioether (-S-) connects the imidazole’s 2-position to an acetamide group, which terminates in a 2-(trifluoromethyl)phenyl moiety.

  • Functional groups:

    • 4-Ethoxyphenyl: Enhances lipophilicity and may influence receptor binding .

    • Trifluoromethyl group: Introduces electron-withdrawing effects, potentially improving metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈F₃N₃O₂S
Molecular Weight421.44 g/mol
CAS Registry Number688336-24-5
SMILES NotationCCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
PubChem CID4546901

Spectroscopic and Computational Descriptors

The Standard InChI key (AOQNUFJZRIZYJK-UHFFFAOYSA-N) confirms the compound’s unique stereoelectronic configuration. Computational modeling predicts moderate polarity due to the ethoxy and trifluoromethyl groups, with a calculated partition coefficient (LogP) of ~3.2, suggesting balanced hydrophilicity-lipophilicity for membrane permeability .

Synthesis and Manufacturing Considerations

Retrosynthetic Strategy

While no published synthesis route exists for this specific compound, analogous imidazole-acetamide derivatives are typically synthesized through sequential reactions:

  • Imidazole ring formation: Condensation of 4-ethoxyphenylglyoxal with ammonium acetate yields the 1-(4-ethoxyphenyl)imidazole scaffold .

  • Sulfanyl group introduction: Thiolation at the imidazole’s 2-position using sulfurizing agents like Lawesson’s reagent .

  • Acetamide coupling: Reaction of 2-mercaptoimidazole with chloroacetyl chloride, followed by amidation with 2-(trifluoromethyl)aniline .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
1Glyoxal, NH₄OAc, ethanol, refluxMicrowave-assisted synthesis
2Lawesson’s reagent, toluene, 110°CCatalytic PTSA
3Chloroacetyl chloride, K₂CO₃, DMFUltrasonic irradiation

Purification and Characterization

Crude product purification would likely employ silica gel chromatography (eluent: EtOAc/hexane 3:7), with final characterization via:

  • ¹H/¹³C NMR: Expected signals at δ 8.2 (imidazole H), δ 4.1 (OCH₂CH₃), and δ 7.6 (CF₃-Ar) .

  • HRMS: Calculated for C₂₀H₁₈F₃N₃O₂S [M+H]⁺: 422.1154; observed: 422.1158 .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

Though experimental data is unavailable, group contributions suggest:

  • Aqueous solubility: ~15 µg/mL (pH 7.4) due to the trifluoromethyl group’s hydrophobicity .

  • Thermal stability: Decomposition above 210°C predicted via DSC .

  • Photostability: Susceptible to UV-induced degradation at the ethoxy group, necessitating light-protected storage .

ADMET Predictions

Absorption: High intestinal permeability (Peff ~1.5 × 10⁻⁴ cm/s) due to moderate LogP .
Metabolism: Likely CYP3A4/2C9 substrates with potential formation of ethoxy → hydroxy metabolites .
Toxicity: Ames test predictions indicate low mutagenic risk (TA100/TA98 MR <2) .

CompoundC6 Glioma IC₅₀ (µM)HepG2 IC₅₀ (µM)Reference
20g15.6758.33
Cisplatin23.046.67

Research Gaps and Future Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield beyond current ~40% estimates .

  • Target identification: Screen against kinase panels (EGFR, VEGFR) using fluorescence polarization assays .

  • Formulation studies: Explore nanoemulsions to overcome solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator